2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine - 1018323-96-0

2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine

Catalog Number: EVT-1755273
CAS Number: 1018323-96-0
Molecular Formula: C8H8N4
Molecular Weight: 160.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation Reactions: Condensation reactions between substituted pyrazole-3-carbaldehydes or pyrazole-3-carboxylic acid derivatives and various pyrimidine building blocks have been widely used for the construction of the target compounds. [, , , ]
  • Cyclization Reactions: Cyclization reactions of appropriately substituted pyrazole and pyrimidine intermediates offer an alternative approach for accessing these derivatives. [, , ]
  • Scaffold Hopping: This approach has been used to convert pyrimidine-based structures to 2-(5-methyl-1H-pyrazol-3-yl)-pyrimidine derivatives with improved physicochemical properties. []
Molecular Structure Analysis
  • X-ray Crystallography: X-ray crystallographic studies have provided valuable insights into the three-dimensional arrangements, bond lengths, bond angles, and intermolecular interactions of these compounds. [, , , , , , , ]
  • NMR Spectroscopy: 1H and 13C NMR spectroscopy have been extensively used for elucidating the structures and confirming the connectivity of the synthesized compounds. [, , , , , , , ]
  • Mass Spectrometry: Mass spectrometry has been employed to determine the molecular weights and fragmentation patterns, further supporting the structural assignments. [, , , , , ]
Mechanism of Action
  • Enzyme Inhibition: Many derivatives act as enzyme inhibitors, interacting with the active sites of enzymes involved in various biological pathways. For instance, they have shown potent inhibition of enzymes like Jak2, VEGFR-2, DHODH, MAO-B, and DLK. [, , , , , , ]
  • Receptor Antagonism: Certain derivatives have been found to act as receptor antagonists, blocking the action of specific receptors in the body. For example, they have exhibited antagonistic activity against the σ(1) receptor. [, ]
Physical and Chemical Properties Analysis
  • Solubility: The solubility of these compounds can vary significantly depending on the nature and position of substituents. [, ]
  • Lipophilicity: Lipophilicity, crucial for bioavailability and cell permeability, is influenced by the substituents on the pyrazole and pyrimidine rings. [, ]
  • Stability: The stability of these compounds under various conditions, such as temperature, pH, and light, has been investigated in some studies. []
Applications

7.1. Antimicrobial Agents: 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine derivatives have demonstrated promising antimicrobial activity against various bacterial and fungal strains. [, , ]

7.2. Jak/Stat Pathway Inhibitors: Certain derivatives have been identified as potent and selective inhibitors of the Jak/Stat pathway, a signaling pathway involved in cell growth and proliferation, making them potential therapeutic agents for myeloproliferative neoplasms. []

7.3. σ(1) Receptor Antagonists: Research has shown that specific derivatives act as potent and selective σ(1) receptor antagonists, offering potential therapeutic benefits for various conditions, including pain, addiction, and neurodegenerative diseases. []

7.4. Antioxidant Agents: Several 2-(5-methyl-1H-pyrazol-3-yl)-pyrimidine derivatives exhibit significant antioxidant activity, scavenging free radicals and protecting DNA from oxidative damage. [, ]

7.5. Glycogen Phosphorylase Inhibitors: Some derivatives have shown potential as inhibitors of glycogen phosphorylase, a key enzyme involved in glucose metabolism, suggesting their potential as antidiabetic agents. []

7.6. VEGFR-2 Inhibitors: Acrizanib, a 2-(5-methyl-1H-pyrazol-3-yl)-pyrimidine derivative, acts as a potent and selective VEGFR-2 inhibitor and has shown promise in treating neovascular age-related macular degeneration. []

7.7. Tubulin Polymerization Inhibitors: Derivatives incorporating an indole moiety have demonstrated potent inhibition of tubulin polymerization, suggesting their potential as anticancer agents. []

7.8. DHODH Inhibitors: Certain 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives exhibit potent inhibition of human dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, making them potential antiviral agents. []

7.9. Herbicides: Pyrazolylpyrimidine derivatives have shown promising herbicidal activity, inhibiting weed root growth and affecting chlorophyll levels in seedlings. []

7.10. MAO-B Inhibitors: 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamides, structurally related to 2-(5-methyl-1H-pyrazol-3-yl)-pyrimidine, exhibit potent and selective inhibition of MAO-B, suggesting their potential for improving memory and cognition. []

7.11. DLK Inhibitors: Scaffold hopping from pyrimidine to pyrazole led to the identification of potent and selective inhibitors of dual leucine zipper kinase (DLK) with potential therapeutic benefits for neurodegenerative diseases. []

5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480)

Compound Description: AZD1480 is a potent Jak2 inhibitor []. It demonstrated in vitro inhibition of signaling and proliferation in Jak2 V617F cell lines and in vivo efficacy in a TEL-Jak2 model []. AZD1480 possesses favorable physical properties and preclinical pharmacokinetics and has been evaluated in Phase I clinical trials [].

N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide

Compound Description: This compound is structurally characterized by an angular conformation []. Notably, it forms chains along the a-axis via N—H⋯O and N—H⋯N hydrogen bonds and C—H⋯π(ring) interactions []. These chains are further linked by N—H⋯O hydrogen bonds, forming layers parallel to (100) [].

2-(5-methyl-1H-pyrazol-3-yl)pyridine

Compound Description: This compound acts as a ligand in the formation of a cadmium(II) coordination polymer with thiocyanate []. The resulting complex forms a one-dimensional chain structure [].

2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives

Compound Description: This series of compounds exhibited promising antimicrobial activity []. Certain derivatives demonstrated good activity against Proteus mirabilis and Staphylococcus aureus []. Some also showed significant antifungal activity against Aspergillus niger, with some exhibiting comparable activity to the reference drug Ravuconazole [].

5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol and its alkyl derivatives

Compound Description: These compounds were synthesized with the goal of developing biologically active heterocyclic systems [, ]. Several of the synthesized alkyl derivatives displayed moderate antiradical activity [, ].

N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate

Compound Description: This compound features a U-shaped pyrazole derivative structure []. The crystal packing is primarily governed by an intricate network of O—H⋯O, N—H⋯O, N—H⋯N, and C—H⋯O hydrogen bonds, along with C—H⋯π(ring) contacts []. These interactions collectively create a three-dimensional network within the crystal structure [].

2-((5-methyl-1-(pyridin-2-yl)-1H-pyrazol-3-yl)methyl)-1H-benzo[d]imidazolecadmium(II) dichloride

Compound Description: This compound is a cadmium(II) complex featuring a distorted trigonal bipyramidal coordination geometry around the cadmium atom [, ]. The structure exhibits intermolecular hydrogen bonding interactions, particularly between the NH group of the benzimidazole moiety and a chlorine atom of a neighboring molecule [].

4-hydroxy-3-(5-methyl-1-phenyl-1H-pyrazol-3-yl)pyrano(3,2-c)chromene-2,5-dione

Compound Description: This compound was synthesized and characterized as part of a study focused on anti-HIV agents []. The specific biological activity and further details about this compound were not elaborated upon in the provided abstract.

4-[2-[[5-methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine hydrochloride (P027)

Compound Description: P027 is investigated for its existence in solid forms with low crystallinity or amorphous forms [, ]. It is noted for its potential in treating diseases or conditions related to sigma receptor activity []. This includes conditions like diarrhea, lipoprotein disorders, migraine, obesity, arthritis, hypertension, arrhythmia, ulcers, learning and memory deficits, cognitive impairment, neurodegenerative diseases, demyelinating diseases, drug dependency, tardive dyskinesia, ischemic stroke, epilepsy, shock, stress, cancer, psychotic conditions (like depression, anxiety, and schizophrenia), inflammations, and autoimmune diseases [].

N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

Compound Description: SAR216471 is a potent, selective, and reversible P2Y12 receptor antagonist []. It exhibits strong inhibition of ADP-induced platelet aggregation and displays potent in vivo antiplatelet and antithrombotic activities [].

Methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate and Methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate

Compound Description: Methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate (I) exhibits a charge-separated structure and forms chains through N-H...O and C-H...O hydrogen bonds []. Methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate (II), synthesized from (I), forms sheets via N-H...N and C-H...O hydrogen bonds [].

2-(5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol

Compound Description: This pyrazoline derivative exhibits superior antioxidant activity compared to its precursor chalcone, as demonstrated by the DPPH radical scavenging method [].

2-(5-(4-(1H-Benzo[d][1,2,3]triazol-1-yl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenols

Compound Description: This series of compounds demonstrated significant antimicrobial activity against both Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Salmonella typhi) [].

Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate

Compound Description: The crystal structure of this compound features two independent molecules with minimal dihedral angles between the triazole and pyrazole rings []. It forms supramolecular chains through N—H⋯N hydrogen bonds and exhibits π–π stacking interactions between adjacent chains [].

2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol

Compound Description: This compound's molecular structure and vibrational spectra were investigated using various computational chemistry methods []. The study revealed a small difference between observed and scaled vibrational frequencies and suggested electron density transfer during HOMO-LUMO transition [].

2-(4-((2-(4-alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol derivatives

Compound Description: This series of pyrazole-based heterocycles attached to a sugar moiety were designed and synthesized as potential anti-diabetic agents []. Several compounds exhibited moderate anti-diabetic activity compared to the standard drug, remogliflozin, in the urinary glucose excretion method (UGE) [].

2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-phenylacetamide

Compound Description: This compound serves as a crucial building block in synthesizing novel acridines, tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines, and tri-substituted methanes []. These synthesized compounds are considered potential hybrid molecules with potential biological activities [].

1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and 2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles

Compound Description: These two series of compounds were synthesized and evaluated for their biological activities []. Derivatives containing chlorine substituents showed increased toxicity against six bacterial strains, particularly when combined with a methoxy group [].

4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles

Compound Description: This class of compounds, specifically 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5), were synthesized and structurally characterized using single crystal diffraction []. Both compounds are isostructural and exist as triclinic crystals in the P-1 space group, with two independent molecules in the asymmetric unit [].

4-(2-Fluoro-4-methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide (5i, [11C]MG2-1812)

Compound Description: [11C]MG2-1812 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2) []. PET studies demonstrated specific binding of [11C]MG2-1812 to mGlu2 in the rat brain, indicating its potential as a PET ligand for imaging mGlu2 [].

2-(5-Aryl-1-carbomethoxy-1H-pyrazol-3-yl)phenols

Compound Description: This series of compounds exhibits interesting photophysical properties, including solvent-dependent fluorescence attributed to charge transfer interactions []. Notably, 2-(1-carbomethoxy-5-[4-dimethylaminophenyl]-1H-pyrazol-3-yl)phenol displays a significant Stokes shift in its fluorescence emission in n-heptane, suggesting excited-state intramolecular proton transfer [].

Ethyl (2E)-3-N,N-Dimethylamino-2-(5-ethoxy-1-phenyl-1H-pyrazol-3-yl)propenoate and its Derivatives

Compound Description: This compound acts as a versatile precursor for synthesizing various pyrazole-containing heterocycles []. Reacting it with different amines yields ethyl (2E)-2-(5-ethoxy-1-phenyl-1H-pyrazol-3-yl)-3-(substituted amino)propenoates []. Reactions with 2-aminopyridine or 3-amino-1H-pyrazole produce pyridopyrimidinone derivatives, while reactions with 2H-pyran-2-one or 5,5-dimethylcyclohexane-1,3-dione yield pyranopyrandione and chromenedione derivatives, respectively [].

3-(1-Phenyl-4-((2-(4-arylthiazol-2-yl)hydrazono)methyl)-1H-pyrazol-3-yl)-2H-chromen-2-ones

Compound Description: This series of compounds, synthesized via a one-pot Hantzsch condensation, showed promising in vitro antimicrobial and antioxidant activities []. Some derivatives exhibited broad-spectrum antibacterial activity, while others were potent antifungal agents []. Molecular docking studies suggested strong binding affinity to the E. coli MurB enzyme, supporting their potential as antimicrobial agents [].

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

Compound Description: Hu7691 is a potent and selective Akt inhibitor, specifically designed for topical ocular delivery []. It shows promising kinase selectivity, excellent anticancer cell proliferation inhibition, and an improved cutaneous safety profile compared to previous Akt inhibitors [].

2-[4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920)

Compound Description: PF-2545920 is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor []. It represents a novel class of PDE10A inhibitors identified through structure-based drug design, specifically targeting a unique "selectivity pocket" within the enzyme []. PF-2545920 has been investigated as a potential treatment for schizophrenia [].

5-(2-Arylimidazo[1,2-a]pyridin-3-yl)pyrimidine-2,4(1H,3H)-diones

Compound Description: This series of compounds was synthesized through a water-mediated, catalyst-free, multicomponent reaction involving arylglyoxal monohydrates, 2-aminopyridines/2-aminopyrimidine, and barbituric/N,N-dimethylbarbituric acids []. The developed method offers a green and practical approach for synthesizing these pharmaceutically relevant pyrimidine derivatives [].

2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-N′-phenylaceto-hydrazonoyl bromide

Compound Description: This compound serves as a key intermediate for synthesizing novel 1,3,4-thiadiazoles, pyrrolo[3,4-c]pyrazoles, and 1,2,4-triazolo[4,3-a]pyrimidines []. Its versatility as a precursor stems from the presence of various reactive functional groups, including the hydrazonoyl bromide moiety, enabling diverse cyclization reactions.

5-methyl-4-(2-(3-methyl-4-nitroisoxazol-5-yl)-1-arylethyl)-1H-pyrazol-3-ols

Compound Description: These compounds were efficiently synthesized through a one-pot, four-component domino reaction, showcasing a simple and efficient method for generating multiple bonds in a single step []. The synthesized compounds were evaluated for their antibacterial activity [].

5-(1-aryl-1H-pyrazol-3-yl)-1H-tetrazoles

Compound Description: These compounds were synthesized and evaluated for their in vivo antihyperglycemic activity in streptozotocin-induced diabetic rats []. Several derivatives displayed significant reductions in blood glucose levels after administration for 5-7 days []. Further in vivo studies demonstrated their effects on various enzymes, antihyperlipidemic activity, and favorable histopathological profiles []. Molecular docking studies supported their potential as glycogen phosphorylase inhibitors [].

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

Compound Description: Acrizanib is a potent, small-molecule VEGFR-2 inhibitor specifically designed for topical ocular delivery []. It exhibits efficacy in rodent models of choroidal neovascularization (CNV), limited systemic exposure after topical ocular administration, multiple formulation options, and an acceptable rabbit ocular pharmacokinetic profile []. Acrizanib shows promise as a therapy for neovascular or "wet" age-related macular degeneration [].

N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives

Compound Description: These compounds were designed and synthesized as potential tubulin polymerization inhibitors based on the known activities of CA-4 analogs and indoles []. Several compounds showed effective in vitro antiproliferative activity against HeLa, MCF-7, and HT-29 cancer cell lines [].

2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives

Compound Description: This class of compounds displays notable antiviral properties, particularly against measles virus replication []. They act by inhibiting cellular dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway [].

4-(1H-pyrazol-1-yl)pyrimidine derivatives

Compound Description: This series of compounds demonstrated varying degrees of herbicidal activity []. Compounds with an alkynyloxy group at the 6-position of the pyrimidine ring exhibited strong inhibitory activity against root growth, while compounds with an amino group at the same position displayed good inhibition of chlorophyll levels in weed seedlings [].

1,5-Diaryl-1H-pyrazol-3-oxy Derivatives

Compound Description: This class of compounds, specifically those containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties, were synthesized and evaluated for their fungicidal activity []. Some derivatives exhibited moderate inhibitory activity against Gibberella zeae [].

5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one

Compound Description: This compound exhibited good antimicrobial and antioxidant activity []. It demonstrated radical scavenging activity, reducing power, and DNA protection in various assays [].

[(Cu(mepirizole)Br)2(μ-OH)(μ-pz)] (mepirizole = 4-methoxy-2-(5-methoxy-3-methyl-1H-pyrazol-1-yl)-6-methylpyrimidine; pz = pyrazolate)

Compound Description: This copper(II) complex features a μ-pyrazolato-μ-hydroxo-dibridged dinuclear structure []. The copper atoms exhibit strong antiferromagnetic coupling, as evidenced by magnetic susceptibility data and supported by DFT calculations [].

[Cu(mpym)(H2O)(C4O4)]·2H2O [mpym = mepirizole = 4-methoxy-2-(5-methoxy-3-methyl-1H-pyrazol-1-yl)-6-methylpyrimidine]

Compound Description: This copper(II) complex forms a one-dimensional polymer structure bridged by squarate anions []. Magnetic susceptibility measurements indicate the absence of exchange coupling down to 4.2 K [].

4,4′-(1E,1E′)-1,1′-(Ethane-1,2-diylbis(azan-1-yl-1ylidene))bis(5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-ol) (H2BuEtP)

Compound Description: H2BuEtP acts as a ligand in the solvent extraction of cadmium [] and iron(II) [] from aqueous solutions. The efficiency of extraction is influenced by the presence of various acids, anions, and auxiliary complexing agents [, ].

Properties

CAS Number

1018323-96-0

Product Name

2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine

IUPAC Name

2-(5-methyl-1H-pyrazol-3-yl)pyrimidine

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

InChI

InChI=1S/C8H8N4/c1-6-5-7(12-11-6)8-9-3-2-4-10-8/h2-5H,1H3,(H,11,12)

InChI Key

ZSOBZPLCWIJEEV-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1)C2=NC=CC=N2

Canonical SMILES

CC1=CC(=NN1)C2=NC=CC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.